molecular formula C8H10N4S B11082726 5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine

5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B11082726
M. Wt: 194.26 g/mol
InChI Key: PXWYILJYVFKKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl and methylsulfanyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is carried out in water, making it an environmentally friendly process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methyl groups.

Major Products

    Oxidation: Oxidation of the methylsulfanyl group can yield sulfoxides or sulfones.

    Substitution: Substitution reactions can produce a variety of derivatives with different functional groups replacing the methyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The compound’s triazolopyrimidine core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and methylsulfanyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

5,7-dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C8H10N4S/c1-5-4-6(2)12-7(9-5)10-11-8(12)13-3/h4H,1-3H3

InChI Key

PXWYILJYVFKKOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.